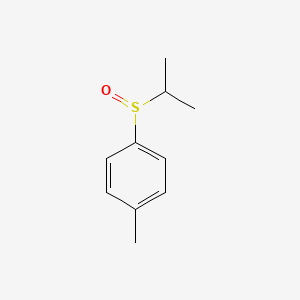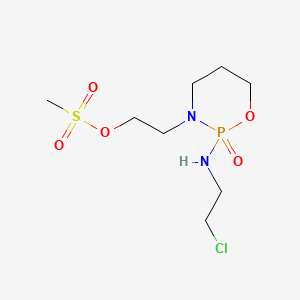
2-Heptanone, 7,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptanone, 7,7-dimethoxy- is an organic compound belonging to the class of ketones It is characterized by the presence of a ketone functional group and two methoxy groups attached to the seventh carbon atom in the heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 7,7-dimethoxy- can be achieved through several methods. One common approach involves the reaction of heptanone with methanol in the presence of an acid catalyst to introduce the methoxy groups. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 4-6 hours. Another method involves the use of dimethyl sulfate as a methylating agent to introduce the methoxy groups.
Industrial Production Methods
Industrial production of 2-Heptanone, 7,7-dimethoxy- often involves large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Heptanone, 7,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptanoic acid or heptanal.
Reduction: Formation of 7,7-dimethoxyheptanol.
Substitution: Formation of various substituted heptanones depending on the substituent used.
Scientific Research Applications
2-Heptanone, 7,7-dimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential role as a pheromone and its effects on biological systems.
Medicine: Investigated for its potential use as a local anesthetic and its interactions with biological targets.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 2-Heptanone, 7,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, as a pheromone, it binds to odorant receptors in rodents, triggering a behavioral response. In the context of its anesthetic properties, it may interact with ion channels or receptors in nerve cells, leading to the inhibition of nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
2-Heptanone: A ketone with a similar structure but without the methoxy groups.
Heptanal: An aldehyde with a similar carbon chain length.
7-Methoxyheptanone: A compound with only one methoxy group.
Uniqueness
2-Heptanone, 7,7-dimethoxy- is unique due to the presence of two methoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
36727-64-7 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
7,7-dimethoxyheptan-2-one |
InChI |
InChI=1S/C9H18O3/c1-8(10)6-4-5-7-9(11-2)12-3/h9H,4-7H2,1-3H3 |
InChI Key |
XHDQZRPNGLIVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


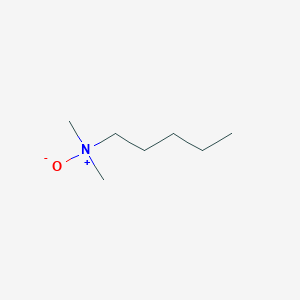
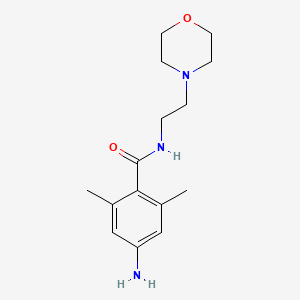
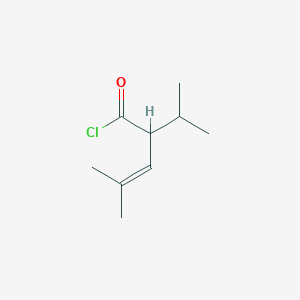
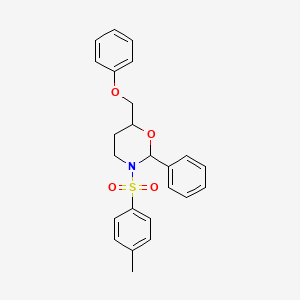
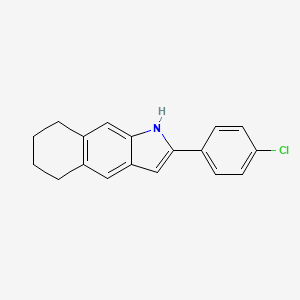
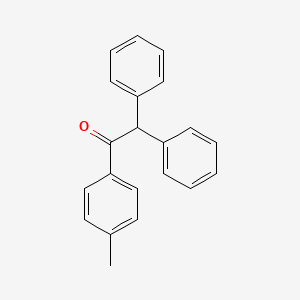

![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)


